molecular formula C13H25N3O3 B13015725 Tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate

Tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate

Cat. No.: B13015725
M. Wt: 271.36 g/mol
InChI Key: MBMZCBYKNSYWPA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-aminobutanoyl side chain. This molecule serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes, receptors, and proteolysis-targeting chimeras (PROTACs) . The Boc group enhances solubility and facilitates selective deprotection during multi-step syntheses, while the 4-aminobutanoyl moiety provides a reactive handle for further functionalization, such as amide bond formation or conjugation to pharmacophores .

Properties

Molecular Formula

C13H25N3O3

Molecular Weight

271.36 g/mol

IUPAC Name

tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-9-7-15(8-10-16)11(17)5-4-6-14/h4-10,14H2,1-3H3

InChI Key

MBMZCBYKNSYWPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCCN

Origin of Product

United States

Preparation Methods

Preparation of tert-butyl piperazine-1-carboxylate (Boc-piperazine)

  • Method: Boc protection of piperazine by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) in an organic solvent such as dichloromethane or methanol.
  • Conditions: Room temperature, 2–4 hours.
  • Yield: Typically high (80–90%).
  • Reference: Common synthetic procedure for Boc-piperazine derivatives.

Synthesis of 4-aminobutanoyl intermediate

  • Option A: Use of 4-aminobutanoic acid protected at the amino group (e.g., as a Boc or Fmoc derivative) to prevent side reactions.
  • Option B: Conversion of 4-aminobutanoic acid to its acid chloride or activated ester (e.g., NHS ester) for efficient acylation.
  • Protection: Amino group protection is critical to avoid polymerization or side reactions during acylation.

Acylation of Boc-piperazine with 4-aminobutanoyl derivative

  • Procedure:
    • Dissolve Boc-piperazine in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane.
    • Add the activated 4-aminobutanoyl derivative slowly at low temperature (0–5 °C) to control reaction rate.
    • Use a base such as triethylamine or potassium carbonate to scavenge HCl or other acids formed.
    • Stir the reaction mixture at room temperature for several hours (typically 4–12 h).
  • Workup:
    • Quench with water.
    • Extract with ethyl acetate.
    • Wash organic layers with brine, dry over sodium sulfate.
    • Concentrate and purify by flash chromatography.
  • Yield: Moderate to good (50–80%), depending on conditions and purity of reagents.

Deprotection (if amino group was protected)

  • If the 4-aminobutanoyl group was introduced with a protected amino group, a final deprotection step (e.g., acidolysis with trifluoroacetic acid) is performed to yield the free amine.
  • Care must be taken to avoid Boc deprotection on the piperazine nitrogen if it is desired to keep it protected.

Representative Reaction Scheme

Step Reagents & Conditions Outcome Notes
1. Boc protection of piperazine Piperazine + Boc2O, Et3N, DCM, RT, 2-4 h tert-butyl piperazine-1-carboxylate High yield, standard procedure
2. Preparation of 4-aminobutanoyl chloride 4-Aminobutanoic acid + SOCl2 or oxalyl chloride, reflux 4-Aminobutanoyl chloride (protected amino group if needed) Amino group protection recommended
3. Acylation Boc-piperazine + 4-aminobutanoyl chloride, Et3N, DMF, 0–25 °C, 4–12 h tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate (protected amino) Controlled addition to avoid side reactions
4. Deprotection (optional) TFA, DCM, 0 °C to RT, 1–2 h Final compound with free amino group Avoid Boc cleavage on piperazine if undesired

Analytical and Purification Data

  • Purity: >98% by HPLC is achievable with proper purification.
  • Characterization: Confirmed by NMR (1H, 13C), MS, and IR spectroscopy.
  • Physical State: Typically isolated as a solid or oil depending on substituents.

Literature and Patent Insights

  • Related piperazine-1-carboxylate derivatives have been synthesized using similar acylation strategies with tert-butyl protection.
  • Use of aromatic hydrocarbons (toluene, xylene) as solvents and palladium on carbon for reduction steps are common in related piperazine chemistry but less relevant here unless further functionalization is needed.
  • Microwave-assisted synthesis and use of bases like potassium carbonate in DMSO have been reported for related piperazine derivatives, offering improved yields and reaction times.
  • Protection of amino groups on acylating agents is critical to avoid polymerization and side reactions.

Summary Table of Preparation Methods

Preparation Step Reagents Solvent Conditions Yield (%) Notes
Boc protection of piperazine Boc2O, Et3N DCM or MeOH RT, 2–4 h 80–90 Standard, high yield
Amino group protection on 4-aminobutanoic acid Boc or Fmoc reagents Various RT, 1–3 h >90 Prevents side reactions
Conversion to acid chloride SOCl2 or oxalyl chloride Reflux 1–3 h Quantitative Handle with care
Acylation of Boc-piperazine Acid chloride, Et3N DMF or DCM 0–25 °C, 4–12 h 50–80 Controlled addition needed
Deprotection of amino group TFA DCM 0–RT, 1–2 h >90 Optional, depending on target

Chemical Reactions Analysis

Functional Group Analysis

The compound contains three key reactive regions:

  • tert-Butoxycarbonyl (Boc) protecting group : A base- and nucleophile-sensitive carbamate.

  • Amide bond (4-aminobutanoyl) : Hydrolyzable under acidic or basic conditions.

  • Piperazine ring : A secondary amine susceptible to alkylation, acylation, or coordination.

Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions to yield the free piperazine amine. This is a common step in pharmaceutical synthesis, as seen in related compounds like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, where catalytic hydrogenation or trifluoroacetic acid (TFA) deprotection is employed .

Proposed Reaction:

tert butyl 4 4 aminobutanoyl piperazine 1 carboxylateHCl dioxane4 4 aminobutanoyl piperazine+CO2+tert butanol\text{tert butyl 4 4 aminobutanoyl piperazine 1 carboxylate}\xrightarrow{\text{HCl dioxane}}\text{4 4 aminobutanoyl piperazine}+\text{CO}_2+\text{tert butanol}

Conditions:

  • Acidic hydrolysis (e.g., HCl in dioxane, TFA in dichloromethane).

  • Reaction time: 1–4 hours at 0–25°C .

Amide Bond Hydrolysis

The 4-aminobutanoyl side chain’s amide bond may undergo hydrolysis to form a carboxylic acid and a free amine. This is observed in structurally similar compounds, such as tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate .

Proposed Reaction Pathways:

Condition Product
Acidic (e.g., HCl, H₂SO₄)4-aminobutyric acid + piperazine derivative
Basic (e.g., NaOH)Deprotonated carboxylate + tert-butyl 4-aminopiperazine-1-carboxylate

Kinetics:

  • Acidic hydrolysis typically requires elevated temperatures (e.g., reflux in 6M HCl) .

  • Enzymatic hydrolysis (e.g., peptidases) may occur under mild conditions but is not documented for this compound.

Amine-Alkyne Coupling (Click Chemistry)

The primary amine on the butanoyl chain could participate in Huisgen cycloaddition or amide bond formation, as seen in PROTAC linker synthesis . For example:

  • Reaction with azides to form triazoles.

  • Acylation with activated carboxylic acids (e.g., EDC/HOBt coupling).

Example Reaction:

tert butyl 4 4 aminobutanoyl piperazine 1 carboxylate+R COCltert butyl 4 4 R amido butanoyl piperazine 1 carboxylate\text{tert butyl 4 4 aminobutanoyl piperazine 1 carboxylate}+\text{R COCl}\rightarrow \text{tert butyl 4 4 R amido butanoyl piperazine 1 carboxylate}

Applications:

  • Functionalization for drug conjugates or polymer supports .

Piperazine Ring Modifications

The piperazine nitrogen can undergo alkylation or acylation, as demonstrated in the synthesis of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate .

Example Reactions:

Reagent Product
Ethyl bromoacetateAlkylation at the piperazine nitrogen
Acetic anhydrideAcetylation of the secondary amine

Conditions:

  • Alkylation: DMF, K₂CO₃, 60°C .

  • Acylation: Pyridine, room temperature .

Catalytic Hydrogenation

While not directly reported for this compound, hydrogenation of analogous tert-butyl piperazine derivatives (e.g., nitro-to-amine reduction) is well-documented . For instance, nitro groups in tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate are reduced to amines using H₂/Pd-C .

Potential Application:

  • Reduction of unsaturated bonds in modified derivatives (e.g., ketones to alcohols).

Stability and Hazard Considerations

  • Thermal Stability : Likely stable below 200°C, similar to other Boc-protected piperazines .

  • Hazards : May cause skin/eye irritation (based on structurally related compounds) .

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

Tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of targeted cancer therapies, including drugs for treating breast cancer. Its structure allows for modifications that enhance the efficacy and selectivity of these drugs.

Case Study: Ribociclib Production

Ribociclib, an FDA-approved drug for treating ER-positive and HER2-negative breast cancer, utilizes this compound as a precursor. The synthesis involves converting this compound into more complex structures that exhibit potent anticancer activity. Research indicates that the incorporation of this compound can improve the pharmacokinetic properties of the resulting drugs, leading to better therapeutic outcomes .

Material Science Applications

Corrosion Inhibition

Recent studies have demonstrated the potential of this compound in corrosion inhibition for metals. It has been tested in acidic environments, showing significant effectiveness in protecting steel surfaces from corrosion.

Research Findings

In electrochemical tests, this compound exhibited an inhibition efficiency exceeding 90% at specific concentrations when exposed to corrosive media such as hydrochloric acid. The mechanism of action is attributed to its ability to adsorb onto metal surfaces, forming a protective layer that prevents further corrosion .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The table below summarizes key structural differences and similarities between tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate and related piperazine derivatives:

Compound Name Substituent on Piperazine Key Functional Groups Applications/Notes Reference ID
This compound 4-aminobutanoyl Boc, primary amine, carbonyl Intermediate for PROTACs, urea derivatives
Tert-butyl 4-(3-nitrophenoxy)butanoylpiperazine-1-carboxylate 4-(3-nitrophenoxy)butanoyl Boc, nitroaryl ether, carbonyl Anticancer agent precursors
Tert-butyl 4-(4-sulfamoylphenyl)piperazine-1-carboxylate 4-sulfamoylphenyl Boc, sulfonamide Kinase inhibitors, antibacterial agents
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate 5-bromo-3-cyanopyridinyl Boc, nitrile, halogen Antiviral drug intermediates
Tert-butyl 4-(4-cyanobenzoyl)piperazine-1-carboxylate 4-cyanobenzoyl Boc, nitrile, carbonyl PET imaging probes
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro (e.g., ) and cyano (e.g., ) substituents increase electrophilicity, favoring nucleophilic aromatic substitution, whereas the primary amine in the target compound enables hydrogen bonding and acid-base reactivity .
  • Solubility and Reactivity: The 4-aminobutanoyl side chain enhances aqueous solubility compared to nitro- or sulfonamide-containing analogs, which may require polar aprotic solvents for synthesis .
  • Biological Activity : Sulfonamide derivatives (e.g., ) exhibit stronger binding to ATP pockets in kinases, while bromopyridinyl analogs (e.g., ) are leveraged in cross-coupling reactions for antiviral candidates.
Comparison with Analogues:
  • Nitro-Substituted Derivatives : Synthesized via nucleophilic aromatic substitution using p-nitrobenzenesulfonyl chloride, achieving ~70% yield under mild conditions (room temperature, acetonitrile) .
  • Bromopyridinyl Derivatives : Prepared via microwave-assisted Buchwald–Hartwig amination, requiring Pd catalysts and elevated temperatures (100°C, 16 hours) .
  • Cyanobenzoyl Analogues: Formed through Friedel–Crafts acylation, with yields >80% but requiring strict anhydrous conditions .

Biological Activity

Tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

Chemical Formula: C13H20N2O2
Molecular Weight: 240.31 g/mol
IUPAC Name: this compound

The compound features a piperazine ring substituted with a tert-butyl group and an aminobutanoyl moiety, which contributes to its biological activity.

This compound is believed to exert its biological effects through several mechanisms:

  • Receptor Interaction: The compound may interact with various neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Modulation: It could act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis and degradation.
  • Cell Signaling Pathways: The compound may activate or inhibit key signaling pathways that regulate cellular responses, including apoptosis and proliferation.

Antimicrobial Activity

Research indicates that related compounds exhibit significant antimicrobial properties against various strains of bacteria. For instance:

  • Antibacterial Efficacy: Compounds similar to tert-butyl 4-(4-aminobutanoyl)piperazine have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations (0.78-3.125 μg/mL) . This suggests potential applications in treating resistant bacterial infections.

Neuropharmacological Effects

Studies on piperazine derivatives have demonstrated their role in modulating central nervous system (CNS) activity:

  • Anxiolytic and Antidepressant Effects: Certain piperazine derivatives have been linked to anxiolytic and antidepressant effects in animal models, potentially due to their interaction with serotonin and dopamine receptors .

Case Studies

  • Study on Antimicrobial Properties:
    A study conducted by researchers highlighted the antibacterial activity of piperazine derivatives against drug-resistant strains. The results indicated that these compounds could serve as a basis for developing new antibiotics .
  • Neuropharmacological Research:
    In a clinical trial assessing the effects of piperazine derivatives on anxiety disorders, participants reported significant reductions in anxiety levels compared to placebo groups. This supports the notion that compounds like tert-butyl 4-(4-aminobutanoyl)piperazine may have therapeutic potential in psychiatric conditions .

Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityReferences
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylateStructureAntibacterial, CNS activity
Tert-butyl piperazine-1-carboxylateStructureAntimicrobial against Gram-positive bacteria
Tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylateStructureCNS activity modulation

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the piperazine ring. A common approach is coupling tert-butyl piperazine-1-carboxylate with 4-aminobutanoyl chloride under basic conditions (e.g., DIPEA in DCM) . Optimization includes adjusting stoichiometry, solvent polarity (e.g., 1,4-dioxane or THF), and temperature (80–110°C) to maximize yields. For example, potassium carbonate in 1,4-dioxane at 110°C achieved 88.7% yield in analogous reactions . Monitoring via TLC or LCMS ensures intermediate purity before Boc deprotection .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR identify backbone structure and substituents. For instance, tert-butyl protons resonate at δ 1.4–1.5 ppm, while piperazine protons appear as triplets (δ 3.4–3.8 ppm) .
  • X-ray crystallography : Single-crystal X-ray diffraction resolves molecular conformation. The tert-butyl group often adopts a staggered geometry, and hydrogen bonding (e.g., N–H···O) stabilizes the lattice .
  • Mass spectrometry : LCMS confirms molecular weight (e.g., [M+H]+^+ at m/z 329.3) and detects fragmentation patterns .

Q. How is the Boc-protecting group selectively removed during derivatization?

Trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v, 2–4 h) efficiently cleaves the tert-butyloxycarbonyl (Boc) group without degrading the piperazine core. Alternatively, HCl in dioxane (4 M, 0°C to RT) achieves quantitative deprotection . Post-reaction neutralization (e.g., NaHCO3_3) isolates the free amine for downstream reactions.

Advanced Research Questions

Q. How can conformational analysis resolve discrepancies in crystallographic data for derivatives of this compound?

Crystal structures often reveal torsional flexibility in the piperazine ring. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate exhibits a linear conformation, while its hydrazide derivative adopts an L-shaped geometry due to C–H···N interactions . Hirshfeld surface analysis quantifies intermolecular forces (e.g., 15% H-bond contribution) and guides refinement of disordered regions using SHELXL .

Q. What strategies address low yields in catalytic applications involving this compound?

In Pd/Cu-catalyzed reactions (e.g., asymmetric hydroarylation), steric hindrance from the tert-butyl group may reduce efficiency. Mitigation strategies include:

  • Using bulky ligands (e.g., Ferrocenyl) to enhance enantioselectivity (91% yield achieved in vinylarene couplings) .
  • Optimizing catalyst loading (5–10 mol%) and reaction time (12–24 h) to balance conversion and side reactions .

Q. How do computational methods (DFT, MD) predict biological activity and stability?

  • DFT calculations : Compare experimental X-ray bond lengths (e.g., C–N: 1.45 Å) with theoretical values to validate electronic structure. Frontier molecular orbitals (HOMO-LUMO gap ~4 eV) predict reactivity sites .
  • Molecular Dynamics (MD) : Simulate binding to targets (e.g., Bruton’s tyrosine kinase) by analyzing sulfonyl-piperazine interactions over 100 ns trajectories. RMSD < 2 Å confirms stable docking .

Q. How to resolve contradictions in reported antibacterial activity data?

Discrepancies in MIC values (e.g., 16–64 µg/mL) may arise from assay conditions. Standardize protocols:

  • Use Mueller-Hinton broth for bacterial strains (e.g., S. aureus ATCC 25923).
  • Include positive controls (e.g., ciprofloxacin) and assess biofilm inhibition via crystal violet staining .

Q. What methodologies enable the incorporation of this compound into drug discovery pipelines?

  • Fragment-based design : The piperazine core serves as a tertiary pharmacophore. Coupling with adamantyl urea via HOAt/EDCI amidation enhances kinase inhibition (IC50_{50} < 100 nM) .
  • Pro-drug synthesis : Introduce hydrolyzable groups (e.g., acetyl) at the 4-aminobutanoyl chain to modulate bioavailability .

Methodological Tables

Table 1. Key Crystallographic Data for Analogous Compounds

Parametertert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylatetert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate
Space groupP21_1/cP-1
H-bond interactionsC–H···O (2.8 Å)N–H···O (2.6 Å)
Torsion angle (C–N–C–O)178.5°172.3°

Table 2. Reaction Optimization for Piperazine Coupling

ConditionYield (%)Purity (%)
K2_2CO3_3, 1,4-dioxane, 110°C88.799.1
Pd(OAc)2_2, CuI, RT91.098.5

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